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Compound of Interest

Compound Name: Sodium propionate-d5

CAS No.: 202529-18-8

Cat. No.: B1401490

Get Quote

Executive Summary
Sodium Propionate-d5 (

) is a fully deuterated isotopologue of sodium propionate, widely utilized as a metabolic tracer
in flux analysis and as an internal standard in quantitative NMR (qNMR) metabolomics. While
the ideal 1H NMR spectrum of a 100% deuterated compound is silent, practical analysis
reveals residual proton resonances resulting from incomplete deuteration (isotopomers such as

or

).

This guide provides the definitive assignment of these residual signals, distinguishing them

from the non-deuterated (d0) impurity. It establishes a protocol for distinguishing intrinsic

isotope-shifted residual peaks from bulk protonated contaminants, a critical step for validating

isotopic purity in drug development and metabolic studies.

Theoretical Background: Deuterium Isotope Effects
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To accurately assign Sodium Propionate-d5, one must understand how deuterium substitution

perturbs the chemical environment of remaining protons.

Chemical Shift Isotope Effect ( )
Deuterium is heavier than hydrogen, causing a slight shortening of the C-D bond compared to

the C-H bond. This increases the electron density around the carbon, resulting in increased

shielding of the remaining nuclei.

Result: Residual protons in deuterated positions appear upfield (lower ppm) relative to the

fully protonated congener.

Geminal Effect (

): A shift of approximately -0.02 ppm per geminal deuterium atom.

Vicinal Effect (

): A smaller upfield shift, typically < -0.01 ppm.

Heteronuclear Coupling ( )
Unlike the sharp singlets/triplets of proton-proton coupling (

), residual protons couple to the spin-1 deuterium nucleus (

).

Multiplicity Rule:

, where

for Deuterium.

Observation: Residual peaks often appear as broad multiplets or quintets/triplets with small

coupling constants (

), often requiring high sensitivity or decoupling to resolve clearly.

Experimental Protocol
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Materials & Reagents
Analyte: Sodium Propionate-d5 (>98 atom % D).

Solvent: Deuterium Oxide (

, 99.9% D) to minimize solvent suppression artifacts.

Internal Reference: TSP-d4 (Trimethylsilylpropanoic acid sodium salt) or DSS-d6. Set to 0.00

ppm.

pH Buffer: Phosphate buffer (100 mM, pH 7.4) is recommended to prevent chemical shift

wandering of the carboxylate-adjacent protons.

Sample Preparation[1]
Weigh 5-10 mg of Sodium Propionate-d5 into a microcentrifuge tube.

Dissolve in 600 µL of buffered

containing 0.5 mM TSP-d4.

Vortex for 30 seconds to ensure complete dissolution.

Transfer to a 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)
Pulse Sequence:zg30 (standard 1D proton) or zgpr (if water suppression is needed).

Relaxation Delay (D1): 10 - 20 seconds (Critical for accurate integration of residual signals

which may have long T1s).

Scans (NS): 64 - 128 (Increased scans required to detect trace residual protons).

Spectral Width: 12 ppm (-2 to 10 ppm).

Chemical Shift Assignment & Results
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The assignment distinguishes between the Parent (d0) Propionate (if present as a

contaminant) and the Residual (d4/d5) Isotopomers.

Reference Data: Non-Deuterated Sodium Propionate (d0)
-Methyl (

): 1.05 ppm (Triplet,

Hz).

-Methylene (

): 2.18 ppm (Quartet,

Hz).

Assignment of Sodium Propionate-d5 Residuals
In a high-purity d5 sample, the d0 peaks should be absent. Instead, you will observe the

signals from the

and

species.

Table 1: 1H NMR Assignment of Sodium Propionate-d5 Residuals
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Position
Moiety
(Isotopomer
)

Chemical
Shift (

, ppm)

Shift
Difference
vs d0

Multiplicity
(Predicted)

Coupling
Origin

(C3)
(Residual

Methyl)
1.01 - 1.03

-0.02 to -0.04

ppm

Quintet

(1:2:3:2:1)

Coupled to 2

geminal

Deuteriums (

Hz)

(C2)
(Residual

Methylene)
2.14 - 2.16

-0.02 to -0.04

ppm
Triplet (1:1:1)

Coupled to 1

geminal

Deuterium (

Hz)

Note: The exact chemical shift may vary slightly (±0.01 ppm) depending on concentration and

pH.

Detailed Spectral Analysis
The

-Residual (

):

Appears slightly upfield of the standard methyl triplet.

Appearance: Due to coupling with two spin-1 deuterons, this signal splits into a quintet.

The coupling constant

is approximately 1.9 - 2.0 Hz.

The

-Residual (

):
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Appears slightly upfield of the standard methylene quartet.

Appearance: Coupled to one geminal deuteron, appearing as a broad 1:1:1 triplet.[1]

Vicinal coupling to the fully deuterated

-group (

) is often too small to resolve clearly, contributing only to line broadening.

Visualization of Assignment Logic
The following diagram illustrates the structural relationship and the origin of the residual

signals.

Sodium Propionate-d5
(NaC3D5O2)

Structure:
CD3-CD2-COO(-)

Residual Proton Species
(Impurities)

Incomplete Deuteration
Beta Position (C3)
Isotopomer: -CHD2

Alpha Position (C2)
Isotopomer: -CDH-

Signal: ~1.02 ppm
Multiplicity: Quintet
(Coupled to 2 D)

Geminal Isotope Shift
(Upfield)

Signal: ~2.15 ppm
Multiplicity: 1:1:1 Triplet

(Coupled to 1 D)

Geminal Isotope Shift
(Upfield)

Click to download full resolution via product page

Figure 1: Logic flow for identifying residual proton signals in Sodium Propionate-d5. The

signals arise from specific isotopomers (

and

) and are shifted upfield due to the deuterium isotope effect.

Applications & Quality Control Criteria
Purity Assessment
To validate the quality of Sodium Propionate-d5 reagent:

Integrate the residual peaks (1.02 ppm and 2.15 ppm).

Compare against the integral of a known concentration of Internal Standard (TSP).
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Pass Criteria: The molar ratio of residual H to deuterated molecule should be < 2% (for 98%

D products).

Warning: The presence of sharp triplets at 1.05 ppm or quartets at 2.18 ppm indicates

contamination with non-deuterated (d0) propionate, not just isotopic residuals.

Metabolomics Internal Standard
When using Na-Propionate-d5 as an internal standard (ISTD):

Ensure the "silent" regions (1.05 ppm and 2.18 ppm) do not overlap with critical analyte

peaks.

The residual peaks identified above (1.02, 2.15) must be excluded from the

binning/integration of endogenous metabolites to avoid false positives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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